(3-((3-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)(1,3,5-trimethyl-1H-pyrazol-4-yl)methanone

Description

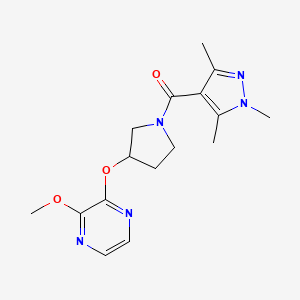

This compound is a hybrid heterocyclic molecule featuring a pyrrolidinyl-piperazine-like scaffold linked to a substituted pyrazole moiety. The structure combines a methoxypyrazine ring (electron-rich due to the methoxy group) with a 1,3,5-trimethylpyrazole group, which enhances steric bulk and lipophilicity.

Properties

IUPAC Name |

[3-(3-methoxypyrazin-2-yl)oxypyrrolidin-1-yl]-(1,3,5-trimethylpyrazol-4-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21N5O3/c1-10-13(11(2)20(3)19-10)16(22)21-8-5-12(9-21)24-15-14(23-4)17-6-7-18-15/h6-7,12H,5,8-9H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYIQVEPPNIXGFI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1C)C)C(=O)N2CCC(C2)OC3=NC=CN=C3OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21N5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (3-((3-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)(1,3,5-trimethyl-1H-pyrazol-4-yl)methanone is a complex organic molecule that has garnered attention for its potential biological activities. This article delves into the compound's biological activity, synthesizing available research findings, case studies, and relevant data.

Chemical Structure and Properties

The compound features a unique structural arrangement that includes:

- Pyrrolidine ring : Contributes to the compound's ability to interact with biological targets.

- Methoxypyrazine moiety : Known for its diverse biological effects.

- Trimethylpyrazole group : Potentially enhances the compound's reactivity and biological interactions.

These structural components suggest that the compound may exhibit a range of pharmacological activities.

Antimicrobial Activity

Research indicates that compounds with similar structural features often display antimicrobial properties . For instance, derivatives of pyrazoles have been shown to possess significant antibacterial and antifungal activities. A study highlighted the effectiveness of certain pyrazole derivatives against various pathogens, suggesting that this compound may also share similar properties due to its methoxypyrazine and pyrrolidine functionalities .

Anticancer Potential

The anticancer activity of pyrazole derivatives has been well-documented. For example, a series of pyrazole carboxamides demonstrated notable cytotoxic effects against breast cancer cell lines . The mechanism often involves inducing apoptosis in cancer cells or inhibiting key signaling pathways. Given the structural similarities, it is plausible that this compound may exhibit similar anticancer effects.

Neuroprotective Effects

Some studies have shown that compounds containing pyrrolidine and pyrazole rings possess neuroprotective properties , potentially beneficial in treating neurodegenerative diseases. The neuroprotective mechanisms might involve reducing oxidative stress or modulating neurotransmitter levels.

Case Studies and Research Findings

The mechanism of action for this compound likely involves:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in disease pathways.

- Receptor Modulation : Interaction with biological receptors could modulate physiological responses.

- Cell Membrane Disruption : Similar compounds have shown the ability to disrupt bacterial cell membranes, leading to cell lysis .

Comparison with Similar Compounds

Structural Analogues and Key Differences

Key Observations :

Pharmacological and Physicochemical Properties

Insights :

- The target compound’s moderate logP and solubility suggest balanced membrane permeability and bioavailability.

- Its lack of reported kinase activity contrasts with pyrazolo-pyrimidine derivatives, which show potent EGFR inhibition .

Q & A

Q. Key Considerations for Researchers :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.